4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-5-phenyl-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from simpler organic molecules. One common approach involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often require heating and the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization from solvents like toluene .
Chemical Reactions Analysis
Types of Reactions
1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist . The pathways involved may include signal transduction cascades and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Shares a similar pyrimidine ring structure but with a thiophene ring instead of a pyridine ring.
Pyrido[3,4-d]pyrimidine: Another variant with a different arrangement of nitrogen atoms in the pyrimidine ring.
Uniqueness
1,3,7-TRIMETHYL-N-(2-METHYLPHENYL)-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1,3,7-trimethyl-N-(2-methylphenyl)-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H24N4O3/c1-14-10-8-9-13-17(14)26-22(29)18-15(2)25-21-20(19(18)16-11-6-5-7-12-16)23(30)28(4)24(31)27(21)3/h5-13,19,25H,1-4H3,(H,26,29) |
InChI Key |
GATXQKYFVDXRQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C |
Origin of Product |
United States |
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